molecular formula C10H5ClF3NO B6294150 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole CAS No. 2364584-84-7

5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole

Cat. No. B6294150
CAS RN: 2364584-84-7
M. Wt: 247.60 g/mol
InChI Key: MTLJCZKBSBJCFJ-UHFFFAOYSA-N
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Description

5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole is a chemical compound with the molecular formula C10H5ClF3NO. It has a molecular weight of 247.6 . The compound is stored at a temperature of 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole is 1S/C10H5ClF3NO/c11-8-3-6(10(12,13)14)1-2-7(8)9-4-15-5-16-9/h1-5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole is a liquid at room temperature . The compound is stored at a temperature of 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-3-6(10(12,13)14)1-2-7(8)9-4-15-5-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLJCZKBSBJCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-(trifluoromethyl)phenyl)oxazole

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